Terikalant - 121277-96-1

Terikalant

Catalog Number: EVT-471567
CAS Number: 121277-96-1
Molecular Formula: C24H31NO3
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terikalant is a member of piperidines.
Classification and Sources

Terikalant is classified as a potassium channel blocker and falls under the category of antiarrhythmic agents. It was developed by Sanofi and is noted for its investigational status in the treatment of various cardiac conditions. The compound is synthesized from natural and synthetic precursors, showcasing its relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of Terikalant involves several steps, primarily utilizing asymmetric synthesis techniques to produce the desired enantiomer with high purity. A notable method for synthesizing Terikalant is through the rhodium-catalyzed reductive amination of allylic amines, which allows for a modular approach to creating chiral γ-branched amines.

Key steps in the synthesis include:

  1. Preparation of Allylic Amines: The starting material is typically an allylic diethylamine, which undergoes isomerization.
  2. Enamine Exchange: This step involves the exchange of nucleophiles, which is crucial for achieving the desired stereochemistry.
  3. Reduction Process: The resulting compounds are subjected to chemoselective reduction to yield Terikalant with high enantioselectivity (yielding up to 75% with an enantiomeric ratio of 96.7:3.3) .
  • Starting Material: Allylic diethylamine
  • Catalyst: Rhodium-based catalyst
  • Conditions: Typically conducted at elevated temperatures (e.g., 40 °C for 22 hours) followed by additional steps involving formic acid .
Molecular Structure Analysis

The molecular structure of Terikalant features a complex arrangement that includes:

  • A bicyclic core derived from chromanone.
  • A piperidine moiety that contributes to its pharmacological activity.
  • Functional groups that enhance its interaction with potassium channels.

The stereochemistry is critical; Terikalant is specifically the (S)-enantiomer of RP 58866, which has been confirmed through methods such as single crystal X-ray analysis . The InChIKey for Terikalant is RLQRKQGNTRJIAE-UTOQZODRSA-N, providing a unique identifier for its chemical structure.

Chemical Reactions Analysis

Terikalant participates in various chemical reactions primarily related to its function as a potassium channel blocker:

  1. Electrophysiological Effects: In vitro studies have shown that Terikalant can prolong action potential duration in cardiac tissues, indicating its role in modifying ionic currents .
  2. Use-Dependent Blockade: The drug exhibits a use-dependent blockade on sodium currents, affecting cardiac repolarization dynamics .

These reactions highlight Terikalant's mechanism of action within cardiac tissues and provide insights into its potential therapeutic effects.

Mechanism of Action

Terikalant's mechanism of action involves:

  • Blocking Potassium Channels: It inhibits inward rectifier potassium currents, leading to prolonged action potentials.
  • Modulating Sodium Currents: At higher concentrations, Terikalant reduces the maximum upstroke velocity of action potentials, indicating a dual mechanism akin to Class I antiarrhythmics .

This combined effect results in altered cardiac excitability and conduction properties, making it a candidate for managing arrhythmias.

Physical and Chemical Properties Analysis

Terikalant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 485.58 g/mol.
  • Solubility: Solubility characteristics are critical for pharmacokinetics but require specific data from experimental studies.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.
Applications

Terikalant has been primarily explored for:

  • Cardiovascular Diseases: Its main application lies in treating arrhythmias through modulation of cardiac electrical activity.
  • Research Tool: As an investigational compound, it serves as a model for studying potassium channel interactions and their implications in cardiac physiology.

While clinical development has been halted, the insights gained from studies involving Terikalant continue to inform research on similar compounds and their therapeutic potentials.

Introduction to Terikalant

Pharmacological Classification of Terikalant as a Potassium Channel Blocker

Terikalant, chemically designated as (R)-(+)-1,2,3,4-tetrahydro-N-(1-naphthalenyl)-2-oxo-6-quinolinpropanamide fumarate, is classified as a class III antiarrhythmic agent under the Vaughan-Williams system. This classification denotes its primary mechanism of action as a potassium channel blocker, specifically inhibiting key repolarizing currents in cardiac myocytes [2] [6]. Terikalant exhibits dual affinity for two distinct potassium currents:

  • Rapidly Activating Delayed Rectifier Potassium Current (I~Kr~): Blocked potently at nanomolar concentrations (IC~50~ = 31 nM), leading to action potential prolongation.
  • Inward Rectifier Potassium Current (I~K1~): Inhibited at micromolar concentrations (IC~50~ = 6 µM), affecting terminal repolarization and resting membrane potential [6].

This pharmacological profile distinguishes Terikalant from classical class III agents (e.g., pure I~Kr~ blockers like dofetilide), as it uniquely modulates both depolarizing and repolarizing phases of cardiac electrophysiology. Its I~K1~ blockade arises from interaction with Kir2.x subfamily channels (encoded by KCNJ2, KCNJ12, and KCNJ4 genes), which govern background potassium conductance in ventricular myocytes [5] [9].

Table 1: Potassium Channel Blockade Profile of Terikalant

Target CurrentChannel SubtypeIC~50~ ValueFunctional Consequence
I~Kr~hERG (K~v~11.1)31 nMProlonged action potential duration
I~K1~Kir2.x6 µMReduced resting membrane potential; slowed terminal repolarization
I~Ks~K~v~LQT1/MinK>10 µMNo significant effect

Historical Context and Discovery in Antiarrhythmic Drug Development

Terikalant emerged in the early 1990s during investigations into selective I~K1~ inhibitors as novel antiarrhythmic agents. Initial studies focused on its racemic parent compound, RP 58866, which demonstrated efficacy in suppressing ventricular arrhythmias in animal models. Researchers hypothesized that I~K1~ blockade would stabilize re-entrant circuits without triggering early afterdepolarizations—a limitation of pure I~Kr~ blockers [6] [8].

The drug’s development coincided with critical shifts in antiarrhythmic therapy:

  • Post-CAST Era: Following the Cardiac Arrhythmia Suppression Trial (1991), which revealed excess mortality with sodium channel blockers (class Ic), research pivoted toward repolarization-prolonging agents [2].
  • IK~1~ as a Therapeutic Target: I~K1~ blockade was theorized to reduce automaticity in depolarized tissues while minimally affecting normal conduction—a potential advantage over other classes [6].
  • Stereoselective Refinement: Terikalant was identified as the active enantiomer of RP 58866, exhibiting superior potency and target specificity. This exemplified a trend toward chiral purification in antiarrhythmic drug design [3] [6].

Despite promising preclinical results, Terikalant’s development was discontinued after Phase I trials, partly due to the emergent understanding of its potent I~Kr~ blockade—which carried proarrhythmic risks akin to other class III agents [7].

Table 2: Key Milestones in Terikalant Development

YearEventSignificance
1992Synthesis of racemic RP 58866First selective I~K1~ blocker identified
1996Electrophysiological characterization of Terikalant (RP 62719)Revelation of potent I~Kr~ blockade (IC~50~ = 31 nM)
Late 1990sDiscontinuation after Phase I trialsShift toward safer repolarization-prolonging agents

Structural and Functional Relationship to RP 58866

Terikalant ((R)-(+)-enantiomer) and its racemic precursor RP 58866 share a core quinolinpropanamide structure but differ in their stereochemical configuration. This distinction critically determines their potency and selectivity:

  • Stereoselective Activity: Terikalant (RP 62719) is the pharmacologically active enantiomer, exhibiting 10-fold greater I~Kr~ blockade than its (S)-(-)-counterpart [6].
  • Molecular Interactions: The (R)-configuration optimizes binding to the hERG channel’s inner vestibule, where it interacts with residues Tyr652 and Phe656 in the S6 domain—key determinants for high-affinity blockade [3] [6].
  • Functional Divergence: While RP 58866 was initially marketed as a "selective I~K1~ blocker," enantiomeric resolution revealed Terikalant’s dominant I~Kr~ inhibition. This clarified why RP 58866 prolonged action potentials symmetrically—a hallmark of I~Kr~ blockade—rather than altering terminal repolarization as expected from pure I~K1~ inhibition [6].

Structural studies confirm that Terikalant’s naphthalene moiety enhances hydrophobic interactions with hERG’s pore helix, while its tetrahydroquinoline group positions the molecule deep within the channel cavity. This explains its nanomolar affinity for hERG versus micromolar affinity for Kir2.x channels, which lack analogous binding pockets [5] [6].

Illustrative Chemical Features:

Terikalant: (R)-(+)-enantiomer  – Naphthalene group → Hydrophobic channel interactions  – Tetrahydroquinoline → Deep pore penetration  – Fumarate salt → Enhanced solubility  

The legacy of Terikalant underscores the importance of stereochemical analysis in antiarrhythmic development, revealing how enantiomeric differences can redefine a drug’s mechanistic class and clinical risk profile [3] [6].

Properties

CAS Number

121277-96-1

Product Name

Terikalant

IUPAC Name

1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1

InChI Key

UIZPEXQHMIZQPQ-IBGZPJMESA-N

SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC

Synonyms

1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine
RP 58866
RP 62719
RP-58866
RP-62719
RP62719
terikalant
terikalant hydrochloride
terikalant, RP 62719

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.